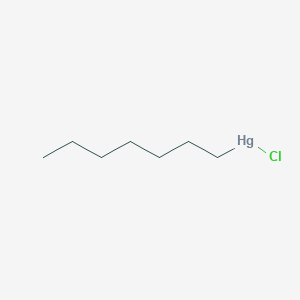
Chloro(heptyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(heptyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a heptyl group and a chlorine atom. Organomercury compounds are known for their significant biological and chemical activities, often used in various industrial and research applications. The unique properties of this compound make it a compound of interest in the fields of chemistry, biology, and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro(heptyl)mercury can be synthesized through the reaction of heptylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
C7H15MgBr+HgCl2→C7H15HgCl+MgBrCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistency and safety during production.
Chemical Reactions Analysis
Types of Reactions: Chloro(heptyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and heptanoic acid.
Reduction: Reduction reactions can convert this compound to heptylmercury and hydrochloric acid.
Substitution: The chlorine atom can be substituted with other halogens or functional groups, leading to the formation of different organomercury compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or bromine.
Major Products:
Oxidation: Mercuric oxide and heptanoic acid.
Reduction: Heptylmercury and hydrochloric acid.
Substitution: Various organomercury compounds depending on the substituent introduced.
Scientific Research Applications
Chloro(heptyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential use in antimicrobial treatments and as a diagnostic agent.
Industry: Utilized in the production of other organomercury compounds and in the chlor-alkali process.
Mechanism of Action
The mechanism of action of chloro(heptyl)mercury involves its interaction with cellular components, particularly thiol groups in proteins and enzymes. The compound can inhibit enzyme activity by binding to the active sites, leading to disruption of cellular functions. The molecular targets include enzymes involved in cellular respiration and detoxification pathways.
Comparison with Similar Compounds
Methylmercury: Known for its neurotoxic effects and environmental impact.
Ethylmercury: Used in vaccines as a preservative (thimerosal).
Phenylmercury: Utilized in antifungal and antiseptic products.
Uniqueness of Chloro(heptyl)mercury: this compound is unique due to its specific heptyl group, which imparts distinct chemical and biological properties. Its reactivity and applications differ from other organomercury compounds, making it valuable in specialized research and industrial processes.
Properties
CAS No. |
32701-49-8 |
|---|---|
Molecular Formula |
C7H15ClHg |
Molecular Weight |
335.24 g/mol |
IUPAC Name |
chloro(heptyl)mercury |
InChI |
InChI=1S/C7H15.ClH.Hg/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q;;+1/p-1 |
InChI Key |
LHMXCQQTZXXXJX-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















